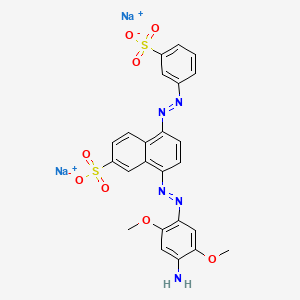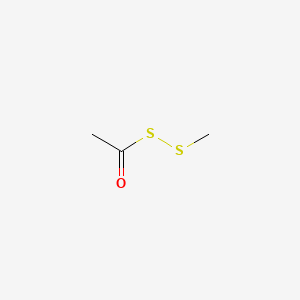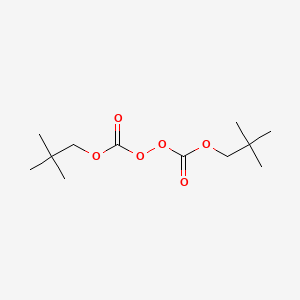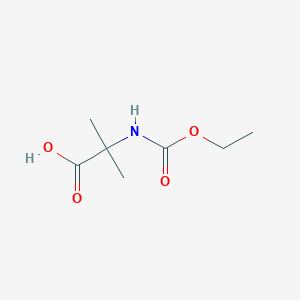![molecular formula C27H29N2P B13810188 1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole CAS No. 628333-84-6](/img/structure/B13810188.png)
1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole is a compound that belongs to the class of phosphine ligands. It is known for its application in various catalytic processes, particularly in cross-coupling reactions. The compound’s structure includes a pyrazole ring substituted with phenyl groups and a phosphine moiety, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole typically involves the reaction of chlorodiisopropylphosphine with a suitable pyrazole derivative. The reaction is carried out under inert conditions to prevent oxidation of the phosphine group. Common reagents used in the synthesis include Grignard reagents and organolithium compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Phosphine oxides are the major products formed.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole is widely used in scientific research due to its role as a ligand in catalytic processes. Some of its applications include:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole exerts its effects is primarily through its role as a ligand. The phosphine moiety coordinates with metal centers, facilitating various catalytic processes. The pyrazole ring and phenyl groups contribute to the stability and reactivity of the compound in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Another phosphine ligand with similar applications in catalysis.
1,2-Bis(diisopropylphosphino)ethane: Known for its use in similar catalytic processes.
1,2-Bis(dicyclohexylphosphino)ethane: Also used in cross-coupling reactions.
Uniqueness
1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole is unique due to its specific combination of a pyrazole ring and phosphine moiety, which provides distinct electronic and steric properties. This uniqueness enhances its effectiveness as a ligand in various catalytic processes .
Eigenschaften
CAS-Nummer |
628333-84-6 |
|---|---|
Molekularformel |
C27H29N2P |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
[2-(3,5-diphenylpyrazol-1-yl)phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C27H29N2P/c1-20(2)30(21(3)4)27-18-12-11-17-25(27)29-26(23-15-9-6-10-16-23)19-24(28-29)22-13-7-5-8-14-22/h5-21H,1-4H3 |
InChI-Schlüssel |
VKWQKEOBEYGWFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)


![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)






